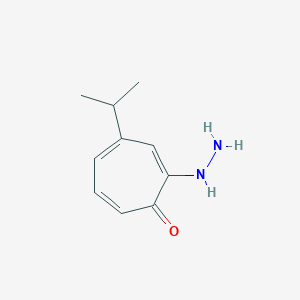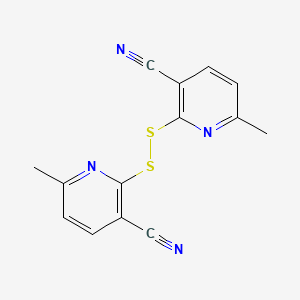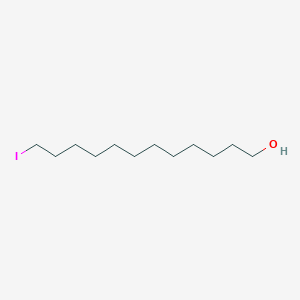
2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiane is an organic compound characterized by the presence of a dithiane ring and a dimethylheptenyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiane typically involves the reaction of 2,6-dimethylhept-5-en-1-ol with 1,3-propanedithiol under acidic conditions to form the dithiane ring. The reaction is usually carried out in the presence of a catalyst such as boron trifluoride etherate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The dithiane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted dithianes depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dithiane ring can act as a nucleophile, participating in various biochemical pathways. The dimethylheptenyl side chain may also contribute to the compound’s lipophilicity and ability to interact with lipid membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,6-Dimethylhept-5-en-1-yl)-1,3-dioxolane
- 2-(2,6-Dimethylhept-5-en-1-yl)-4-methyl-1,3-dioxane
Uniqueness
2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiane is unique due to its dithiane ring, which imparts distinct chemical reactivity compared to similar compounds with dioxolane or dioxane rings. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Propriétés
Numéro CAS |
56841-52-2 |
|---|---|
Formule moléculaire |
C13H24S2 |
Poids moléculaire |
244.5 g/mol |
Nom IUPAC |
2-(2,6-dimethylhept-5-enyl)-1,3-dithiane |
InChI |
InChI=1S/C13H24S2/c1-11(2)6-4-7-12(3)10-13-14-8-5-9-15-13/h6,12-13H,4-5,7-10H2,1-3H3 |
Clé InChI |
ODRGRTPDKPMVOZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C(C)C)CC1SCCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




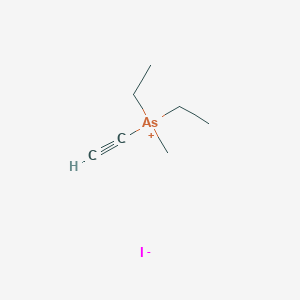
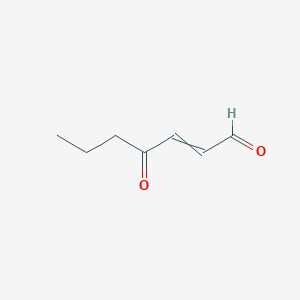
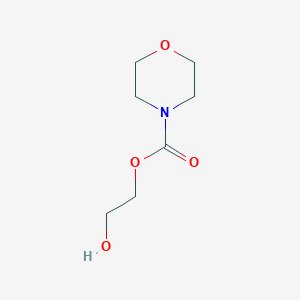
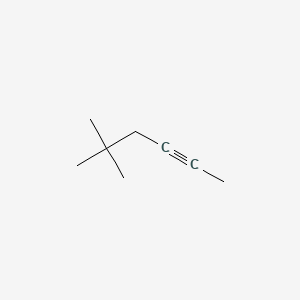
![1-Bromo-3-{[5-bromo-3-(dimethylamino)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14628241.png)

